

MRTX0902: Brain Penetrance and Implications for Central Nervous System (CNS) Metastases

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Compound of Interest

Compound Name: MRTX0902

Cat. No.: B10829282

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Audience: Researchers, scientists, and drug development professionals.

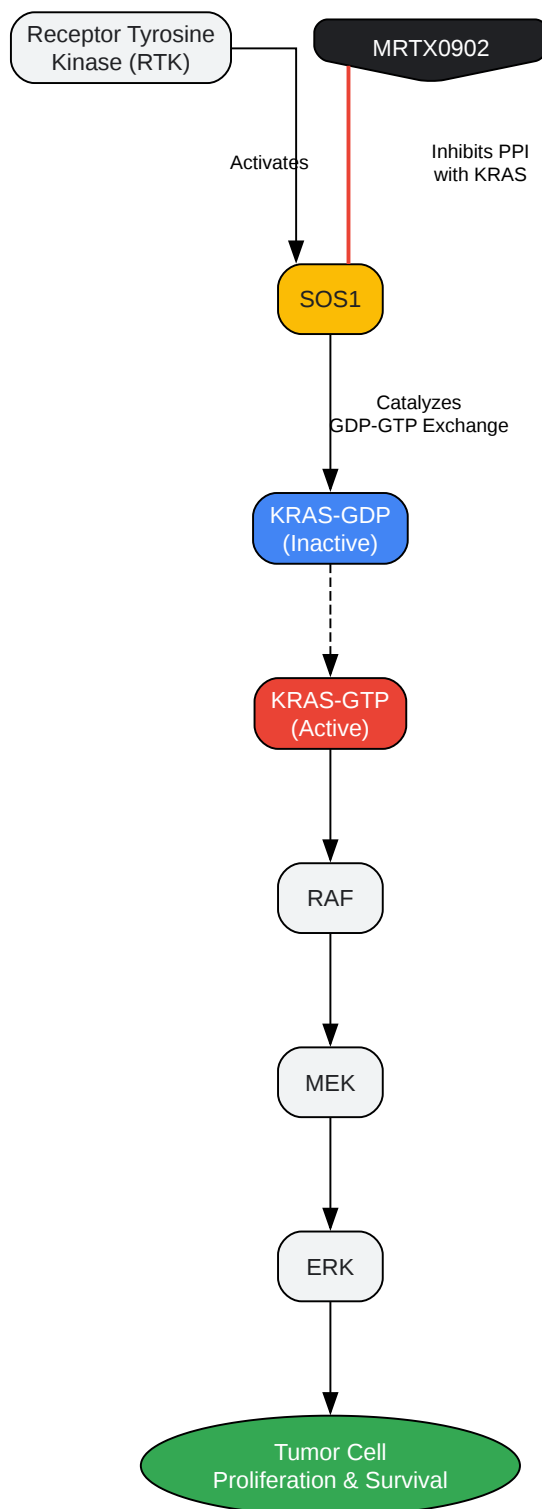
Executive Summary

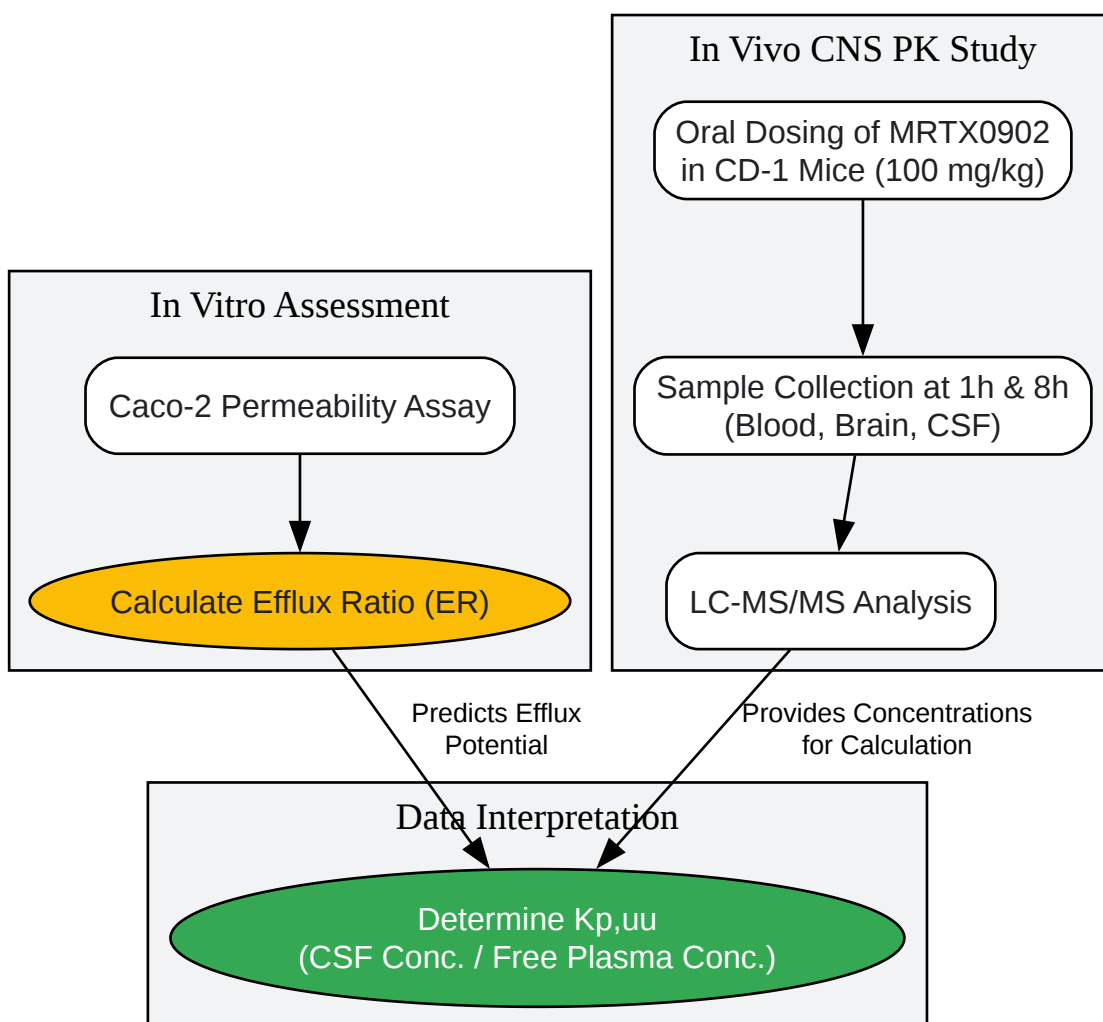
Central Nervous System (CNS) metastases represent a significant clinical challenge in cancers driven by KRAS mutations, largely due to the poor penetration of many systemic therapies across the blood-brain barrier (BBB). **MRTX0902** is a potent, selective, and orally bioavailable inhibitor of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS.[1][2] Preclinical data has demonstrated that **MRTX0902** is a brain-penetrant molecule, suggesting its potential as a therapeutic agent for managing and treating CNS metastases.[3][4] This document provides a comprehensive technical overview of **MRTX0902**'s mechanism of action, its brain penetrance characteristics, the experimental protocols used for its evaluation, and the clinical implications for KRAS-mutant solid tumors with intracranial disease.

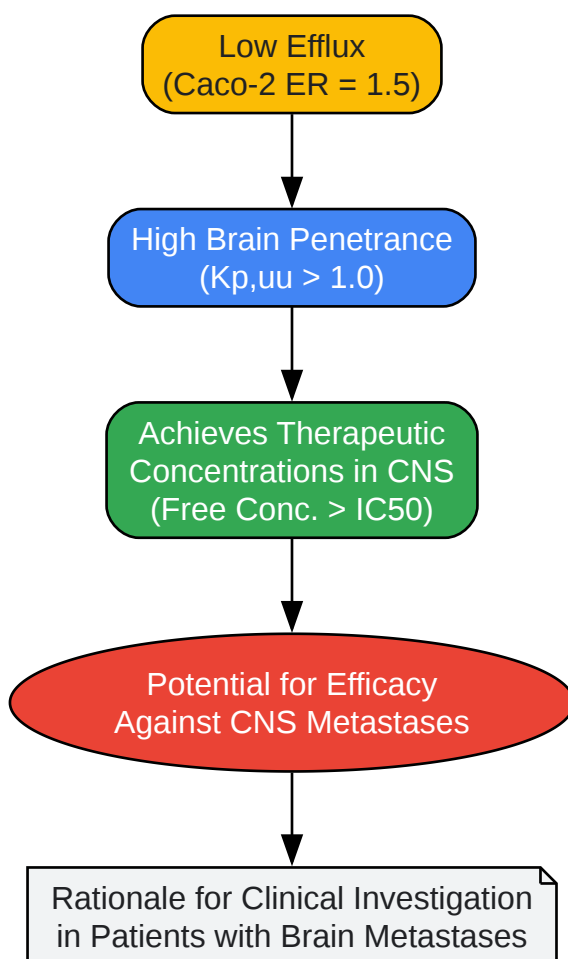
Mechanism of Action of MRTX0902

MRTX0902 functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS.[5][6] SOS1 facilitates the exchange of GDP for GTP on KRAS, converting it from its inactive ("off") state to its active ("on") state.[1] The activation of KRAS initiates downstream signaling through the MAPK pathway (RAF/MEK/ERK), which is critical for tumor cell proliferation and survival.[1][5] By selectively binding to SOS1, **MRTX0902** prevents this nucleotide exchange, effectively trapping KRAS in its inactive, GDP-bound form.[1] This leads

to the suppression of MAPK pathway signaling, inhibiting the growth of cancer cells dependent on this pathway.[5][7]







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